molecular formula C22H22N4S B3522713 5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole

5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole

Cat. No.: B3522713
M. Wt: 374.5 g/mol
InChI Key: QNYMUWDQEXDCOP-UHFFFAOYSA-N
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Description

5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole is a complex organic compound that belongs to the class of triazole-indole derivatives This compound is characterized by the presence of a triazole ring fused to an indole structure, with additional functional groups such as benzylsulfanyl and prop-2-enyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the triazole ring.

    Formation of the Indole Structure: The indole core can be constructed through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be added through a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the benzylsulfanyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced triazole derivatives.

    Substitution: Functionalized triazole-indole derivatives with various substituents.

Scientific Research Applications

5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    5-(4-phenyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole: Similar structure but lacks the benzylsulfanyl and prop-2-enyl groups.

    5-(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole: Similar structure but has a methylsulfanyl group instead of benzylsulfanyl.

Uniqueness

5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole is unique due to the presence of both benzylsulfanyl and prop-2-enyl groups, which contribute to its distinct chemical properties and potential applications. These functional groups may enhance its bioactivity and provide opportunities for further chemical modifications.

Properties

IUPAC Name

5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4S/c1-4-12-26-21(18-10-11-20-19(13-18)15(2)16(3)23-20)24-25-22(26)27-14-17-8-6-5-7-9-17/h4-11,13,23H,1,12,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYMUWDQEXDCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C3=NN=C(N3CC=C)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole
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5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole
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5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole
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5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole
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5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole
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5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole

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